2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
Description
Historical Development of Thiophene-Based Sulfonamides
Thiophene derivatives entered medicinal chemistry in the mid-20th century, with sulfonamide-thiophene hybrids gaining prominence after the discovery of anti-inflammatory agents like tiaprofenic acid and antimicrobials such as cefoxitin. The integration of sulfonamide groups—a legacy of the 1930s antibacterial era—into thiophene scaffolds began in the 1970s, driven by the need for improved pharmacokinetic profiles. Early syntheses relied on classical methods, such as the reaction of sulfonyl chlorides with amines, but evolved to incorporate regioselective functionalization of thiophene rings. For example, the development of ticlopidine (an antiplatelet drug) demonstrated how sulfonamide-thiophene hybrids could modulate biological targets through electronic and steric effects.
Significance in Medicinal Chemistry Research
Thiophene-based sulfonamides occupy a unique niche due to their dual capacity for π-π stacking (via thiophene’s aromaticity) and hydrogen bonding (via sulfonamide’s NH and SO₂ groups). The bromine atom in 2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide introduces steric bulk and electrophilic reactivity, potentially enhancing target selectivity. Such compounds are investigated for kinase inhibition, antimicrobial activity, and enzyme modulation, as seen in analogous structures like phenoxy thiophene sulfonamides, which inhibit glucuronidase.
Table 1: Key Properties of Thiophene-Sulfonamide Hybrids
| Property | Role in Drug Design | Example in Target Compound |
|---|---|---|
| Thiophene aromaticity | Enhances membrane permeability | Dual thiophene rings improve lipophilicity |
| Sulfonamide group | Facilitates hydrogen bonding with enzymes | Binds catalytic sites of target proteins |
| Bromine substitution | Modulates electronic density and steric effects | May act as a leaving group in covalent inhibition |
Theoretical Framework for Dual Thiophene-Ring Sulfonamides
The presence of two thiophene rings in the compound creates a planar, conjugated system that stabilizes charge-transfer interactions with biological targets. Quantum mechanical studies suggest that the thiophene-3-carbonyl group enhances electron-withdrawing effects, polarizing the sulfonamide moiety and strengthening its hydrogen-bonding capacity. Molecular docking simulations of analogous structures predict high affinity for ATP-binding pockets in kinases, attributed to the complementary geometry of the dual thiophene system.
Properties
IUPAC Name |
2-bromo-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3S3/c17-13-3-1-2-4-15(13)24(20,21)18-9-12-5-6-14(23-12)16(19)11-7-8-22-10-11/h1-8,10,18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHIAPUQFZPSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the thiophene ring, bromination, and sulfonamide formation. One common method involves the bromination of a thiophene derivative using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 2-position of the benzene ring undergoes nucleophilic substitution under controlled conditions. Key findings include:
Table 1: Substitution reactions with nucleophiles
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Sodium iodide in acetone facilitates bromide displacement via SN2 mechanisms.
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Palladium-catalyzed amination yields aryl amines with broad functional group tolerance.
Oxidation and Reduction
The thiophene ring and sulfonamide group participate in redox transformations:
Oxidation
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Thiophene ring : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the thiophene to sulfoxide (R-S=O) or sulfone (R-SO₂) derivatives.
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Benzene ring : Hydrogen peroxide/Fe³⁺ systems induce hydroxylation at para positions.
Reduction
-
LiAlH₄ selectively reduces the carbonyl group in the thiophene-3-carbonyl moiety to a hydroxymethyl group.
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Catalytic hydrogenation (H₂/Pd-C) saturates the thiophene ring to tetrahydrothiophene derivatives.
Coupling Reactions
The bromine atom enables cross-coupling reactions for constructing complex architectures:
Table 2: Coupling reactions and outcomes
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Suzuki couplings show exceptional utility for synthesizing H5N1 influenza inhibitors .
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Electron-withdrawing groups on the benzene ring enhance coupling rates by 30–40%.
Comparative Reactivity Insights
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Bromine vs. Chlorine : Bromine’s higher polarizability accelerates substitution rates by 2–3x compared to chloro analogs.
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Thiophene vs. Furan : Thiophene derivatives exhibit 10x greater stability under oxidative conditions due to sulfur’s electron-donating effects .
Mechanistic Considerations
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Sulfonamide coordination : The –SO₂NH– group chelates metal catalysts (e.g., Pd, Cu), lowering activation barriers in coupling reactions .
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Steric effects : Bulky substituents on the thiophene ring reduce substitution yields by 15–20% .
This reactivity profile positions the compound as a versatile intermediate for pharmaceuticals, materials science, and agrochemicals. Future work should explore photocatalytic C–H functionalization to bypass pre-halogenation steps .
Scientific Research Applications
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including this compound, exhibit notable antimicrobial properties. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis pathways essential for bacterial proliferation. Studies have shown that similar compounds can effectively target various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4d | E. coli | 6.72 mg/mL |
| 4h | S. aureus | 6.63 mg/mL |
| 4a | Multiple strains | 6.67 - 6.45 mg/mL |
These findings suggest that the compound may hold promise as an antimicrobial agent in clinical settings.
Anticancer Potential
The compound's unique structure also positions it as a candidate for anticancer research. Thiophene derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation. For instance, compounds similar to this one have demonstrated activity against different cancer cell lines by targeting specific metabolic pathways .
Synthetic Methods
The synthesis of 2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves several steps:
- Formation of the Thiophene Ring : Initial synthesis often begins with the preparation of the thiophene intermediate.
- Bromination : The thiophene derivative is subjected to bromination using bromine or N-bromosuccinimide (NBS).
- Sulfonamide Formation : The final step involves the formation of the sulfonamide group through nucleophilic substitution reactions.
These synthetic routes can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice .
Material Science Applications
Beyond medicinal chemistry, this compound's unique electronic properties make it suitable for applications in materials science, particularly in organic electronics and photovoltaic devices. Thiophene derivatives are known for their ability to conduct electricity and can be incorporated into organic semiconductors, enhancing device performance.
Case Studies
Several studies have documented the biological activities and potential therapeutic applications of thiophene-based compounds:
- Antimicrobial Activity : A study demonstrated that thiophene derivatives effectively inhibited the growth of resistant bacterial strains, highlighting their potential as new antibiotics.
- Anticancer Research : Research focused on thiophene-based compounds revealed their ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .
- Material Innovations : Investigations into the use of thiophene derivatives in organic solar cells showed improved efficiency due to their favorable electronic properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The sulfonamide group may enhance its binding affinity to certain proteins, contributing to its biological activity .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural or functional similarities with the target molecule:
Functional Group Variations
- Sulfonamide vs. Carboxamide : The target compound and ’s analogue both contain sulfonamide (-SO₂NH-) groups, which typically exhibit higher acidity (pKa ~10–11) and better aqueous solubility compared to carboxamides (-CONH-, pKa ~15–18) like that in . This difference may influence pharmacokinetic properties such as membrane permeability .
- Heterocyclic Substituents: The target’s bis-thiophene system contrasts with ’s oxazole and ’s triazole-chlorobenzyl groups. Thiophenes enhance lipophilicity and π-π interactions, whereas oxazole/triazole rings introduce hydrogen-bonding or metal-coordination capabilities .
Electronic and Steric Effects
- Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability may increase van der Waals interactions in the target compared to chlorine in .
Biological Activity
2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide, identified by its CAS number 1448128-41-3, is a complex organic compound that combines elements of thiophene and benzenesulfonamide. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 442.4 g/mol. The structure features a bromine atom, a thiophene moiety, and a benzenesulfonamide group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant effectiveness against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4d | E. coli | 6.72 mg/mL |
| 4h | S. aureus | 6.63 mg/mL |
| 4a | Multiple strains | 6.67 - 6.45 mg/mL |
These findings suggest that the sulfonamide group plays a crucial role in inhibiting bacterial growth by interfering with folic acid synthesis pathways, which are essential for bacterial proliferation .
Anticancer Potential
The anticancer properties of thiophene-containing compounds have been explored in various studies. Research indicates that compounds similar to this compound exhibit cytotoxic effects against different cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
For example, studies have shown that certain thiophene derivatives can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death . The specific mechanism of action for the compound may involve interactions with cellular targets that modulate signaling pathways related to cell survival and proliferation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary assessments indicate that similar compounds exhibit moderate binding affinity to human serum albumin (HSA), which can influence their bioavailability and distribution in the body .
Additionally, while some studies suggest low mutagenicity, potential hepatotoxic effects have been observed in related compounds, necessitating further investigation into the safety profile of this class of molecules .
Case Studies and Research Findings
- In Vivo Studies : In animal models, derivatives of benzenesulfonamides have demonstrated significant anti-inflammatory effects alongside antimicrobial activity. For instance, one study reported that certain sulfonamide derivatives inhibited carrageenan-induced paw edema by up to 94% within three hours post-administration .
- In Vitro Assays : A range of in vitro assays has been conducted to evaluate the efficacy of thiophene-based sulfonamides against various pathogens. One study found that specific derivatives showed bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents .
Q & A
Q. Optimization strategies :
- Use high-purity reagents (e.g., Kanto Reagents’ 5-bromo-2-thiophenecarboxylic acid derivatives for intermediates) .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce byproducts.
- Adjust solvent polarity (e.g., DMF for sulfonylation) and temperature (e.g., 0–5°C for exothermic steps).
Q. Example Reaction Conditions :
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acylation | Thiophene-3-carbonyl chloride | DCM | 25°C | 75–80 |
| Bromination | Br₂/AcOH | Acetic Acid | 40°C | 65–70 |
| Sulfonylation | Benzenesulfonyl chloride | Pyridine | 0°C | 60–65 |
How can X-ray crystallography and NMR spectroscopy be effectively combined to resolve structural ambiguities in sulfonamide derivatives?
Answer:
- X-ray crystallography : Use SHELX or WinGX for structure solution and refinement . For example, SHELXL can refine anisotropic displacement parameters to confirm the sulfonamide group’s geometry.
- NMR : Assign peaks using HSQC and HMBC to resolve overlapping signals (e.g., distinguishing thiophene protons from aromatic benzene signals) .
Q. Data reconciliation :
- If crystallographic data suggests planar sulfonamide geometry but NMR shows restricted rotation (e.g., split NH peaks), perform variable-temperature NMR to assess rotational barriers.
- Cross-validate bond lengths/angles from XRD with DFT-optimized structures (e.g., using B3LYP/6-31G*) .
What computational methods are suitable for predicting the electronic properties of this compound, and how can discrepancies between DFT calculations and experimental data be reconciled?
Answer:
Q. Addressing discrepancies :
- If experimental UV-Vis absorption differs from TD-DFT results, re-examine solvent polarity assumptions or consider excited-state dynamics.
- Validate electron density maps (e.g., Hirshfeld analysis) against XRD-derived electron densities .
What strategies are recommended for analyzing potential tautomeric forms or conformational isomers under different solvent conditions?
Answer:
- Tautomerism : Use NMR in DMSO-d₆ vs. CDCl₃ to detect solvent-dependent shifts (e.g., sulfonamide NH tautomerization).
- Conformational analysis : Perform MD (Molecular Dynamics) simulations in explicit solvent to identify dominant conformers .
- Crystallographic screening : Co-crystallize with solvents (e.g., THF or ethanol) to trap specific conformers .
Q. Example Data :
| Solvent | Observed Tautomer | Dominant Conformer |
|---|---|---|
| DMSO | Enol form | Planar sulfonamide |
| Chloroform | Keto form | Twisted geometry |
How can researchers design structure-activity relationship (SAR) studies for this compound’s potential as a kinase inhibitor?
Answer:
- Scaffold modification : Synthesize analogs with varied substituents (e.g., replacing bromine with chlorine or methyl groups) .
- Biological assays : Test inhibition against kinase panels (e.g., EGFR or VEGFR2) using fluorescence polarization assays.
- Computational docking : Use AutoDock Vina to predict binding modes in kinase ATP-binding pockets .
Q. Key parameters :
- Correlate IC₅₀ values with electronic properties (e.g., HOMO-LUMO gap) and steric bulk (e.g., substituent volume).
- Validate SAR trends with mutational studies (e.g., kinase active-site mutations).
How should researchers address contradictory solubility data reported for sulfonamide derivatives in polar vs. nonpolar solvents?
Answer:
- Experimental validation : Measure solubility in DMSO, water, and chloroform using gravimetric or UV-Vis methods.
- Molecular dynamics : Simulate solvation free energies to identify solvent-solute interactions .
- pH effects : Test solubility at physiological pH (7.4) vs. acidic conditions (pH 2.0) due to sulfonamide protonation .
Q. Example Solubility Profile :
| Solvent | Solubility (mg/mL) | pH |
|---|---|---|
| DMSO | 25.3 ± 0.5 | 7.4 |
| Water | 0.8 ± 0.1 | 7.4 |
| Chloroform | 12.1 ± 0.3 | 7.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
